

# Technical Guide: 1-Chloro-2-methylpentane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **1-Chloro-2-methylpentane**

Cat. No.: **B081641**

[Get Quote](#)

CAS Number: 14753-05-0

This technical guide provides comprehensive information on the chemical compound **1-Chloro-2-methylpentane**, intended for researchers, scientists, and professionals in drug development and chemical synthesis. It covers key identifiers, physicochemical properties, safety data, detailed experimental protocols for its synthesis and characterization, and graphical representations of the associated chemical processes.

## Compound Identification and Properties

**1-Chloro-2-methylpentane** is a halogenated alkane. Its identity and fundamental properties are summarized below.

Table 1: Chemical Identifiers for **1-Chloro-2-methylpentane**

| Identifier        | Value                                                                                         |
|-------------------|-----------------------------------------------------------------------------------------------|
| CAS Number        | 14753-05-0 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>    |
| IUPAC Name        | 1-chloro-2-methylpentane <a href="#">[1]</a> <a href="#">[5]</a>                              |
| Molecular Formula | C <sub>6</sub> H <sub>13</sub> Cl <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[6]</a> |
| Synonyms          | Pentane, 1-chloro-2-methyl- <a href="#">[1]</a> <a href="#">[4]</a>                           |
| InChI Key         | SLBTUZZYJLBZQV-UHFFFAOYSA-N <a href="#">[1]</a> <a href="#">[4]</a>                           |
| Canonical SMILES  | CCCC(C)CCl <a href="#">[5]</a> <a href="#">[6]</a>                                            |

Table 2: Physicochemical Properties of **1-Chloro-2-methylpentane**

| Property         | Value                                                                    |
|------------------|--------------------------------------------------------------------------|
| Molecular Weight | 120.62 g/mol <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Appearance       | Colorless to almost colorless clear liquid <a href="#">[8]</a>           |
| Purity           | Typically >98.0% (by GC)                                                 |
| Boiling Point    | ~125 °C (estimated) <a href="#">[9]</a>                                  |
| Solubility       | Insoluble in water <a href="#">[9]</a>                                   |
| LogP (o/w)       | 3.440 (estimated) <a href="#">[9]</a>                                    |

## Safety and Hazard Information

**1-Chloro-2-methylpentane** is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Table 3: GHS Hazard Classification for **1-Chloro-2-methylpentane**

| Hazard Class                  | Hazard Statement                                                             |
|-------------------------------|------------------------------------------------------------------------------|
| Flammable Liquids             | H226: Flammable liquid and vapor <a href="#">[5]</a> <a href="#">[10]</a>    |
| Skin Corrosion/Irritation     | H315: Causes skin irritation <a href="#">[5]</a> <a href="#">[10]</a>        |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation <a href="#">[5]</a> <a href="#">[10]</a> |

## Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis, purification, and characterization of **1-Chloro-2-methylpentane**.

## Synthesis of **1-Chloro-2-methylpentane** from **2-Methyl-1-pentanol**

This protocol describes the conversion of a primary alcohol (2-methyl-1-pentanol) to the corresponding primary alkyl chloride using thionyl chloride ( $\text{SOCl}_2$ ). This method is advantageous as the byproducts, sulfur dioxide ( $\text{SO}_2$ ) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[11]

#### Materials:

- 2-methyl-1-pentanol
- Thionyl chloride ( $\text{SOCl}_2$ )
- Pyridine (optional, as a base)
- Anhydrous diethyl ether
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Saturated sodium chloride (brine) solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel.

#### Procedure:

- Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried to prevent hydrolysis of the thionyl chloride. The entire apparatus should be placed under an inert atmosphere (e.g., nitrogen or argon) and in a fume hood.
- Reagent Addition: Add 2-methyl-1-pentanol to the flask, dissolved in anhydrous diethyl ether. Cool the flask in an ice bath.
- Chlorination: Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic. Maintain the temperature below 10 °C during the addition. Using a base like pyridine is common to neutralize the HCl byproduct.[12]

- Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture back to room temperature.

## Purification by Extraction and Distillation

### Procedure:

- Quenching: Carefully and slowly pour the cooled reaction mixture over crushed ice in a beaker to decompose any unreacted thionyl chloride.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer (diethyl ether).
- Washing: Wash the organic layer sequentially with:
  - Cold water
  - 5% sodium bicarbonate solution (to neutralize residual acid)
  - Saturated brine solution (to reduce the solubility of organic material in the aqueous phase)
- Drying: Dry the separated organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ).
- Solvent Removal: Filter the drying agent and remove the diethyl ether solvent using a rotary evaporator.
- Distillation: Purify the remaining crude **1-Chloro-2-methylpentane** by simple distillation.<sup>[8]</sup> Collect the fraction boiling at the expected temperature ( $\sim 125^\circ\text{C}$ ) to obtain the pure product.

## Characterization

### 3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is used to confirm the purity of the synthesized compound and verify its molecular weight.

**Instrumentation and Conditions:**

- GC System: Agilent GC-MS or similar.
- Column: Zebron ZB-5 fused silica capillary column (30 m x 0.25 mm i.d. x 0.25  $\mu$ m) or equivalent non-polar column.[13]
- Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).[13]
- Injector: Split mode (e.g., 100:1), temperature set to 250 °C.
- Oven Program: Start at 40 °C for 3 min, then ramp at 10 °C/min to 280 °C, hold for 5 min.[13]
- MS Detector: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan m/z from 25 to 360.[13]

**Sample Preparation:**

- Dilute a small aliquot of the purified product in a suitable volatile solvent like hexane or dichloromethane to a concentration of approximately 10  $\mu$ g/mL.[14]
- Transfer the solution to a 2 mL autosampler vial.

**Expected Results:**

- A single major peak in the total ion chromatogram (TIC), indicating high purity.
- The mass spectrum of this peak should show a molecular ion peak ( $M^+$ ) and an  $M+2$  peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound. For  $C_6H_{13}Cl$ , the molecular ion would be at m/z 120 and 122.

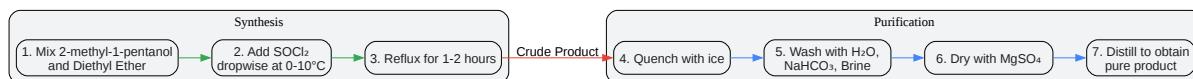
### 3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1H$  NMR and  $^{13}C$  NMR spectroscopy are used to confirm the chemical structure of the final product.

**Instrumentation and Conditions:**

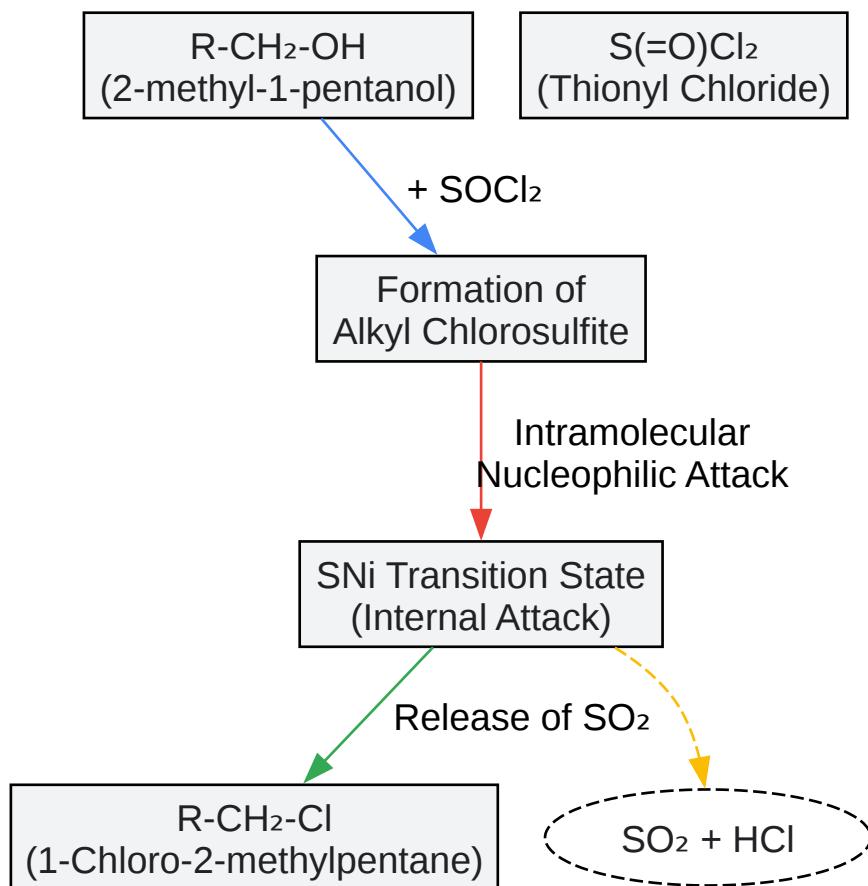
- Spectrometer: 400 MHz NMR spectrometer or higher.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ).
- Standard: Tetramethylsilane (TMS) at 0.0 ppm.

#### Sample Preparation:


- Dissolve 5-10 mg of the purified product in approximately 0.7 mL of  $\text{CDCl}_3$  in an NMR tube.

#### Expected Spectra:

- $^1\text{H}$  NMR: The spectrum is expected to show distinct signals corresponding to the different proton environments in the **1-Chloro-2-methylpentane** molecule. The integration of these signals will correspond to the number of protons in each environment.
- $^{13}\text{C}$  NMR: The spectrum will show distinct peaks for each of the six unique carbon atoms in the structure. The chemical shift of the carbon bonded to the chlorine atom (C1) will be the most downfield.


## Visualized Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1-Chloro-2-methylpentane**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C4H9Cl (CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>Cl 1-chloro-2-methylpropane low high resolution <sup>1</sup>H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Chloro-2-methylpropane(513-36-0) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 3. C4H9Cl (CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of <sup>13</sup>C chemical shifts ppm of isobutyl chloride C13 13-C

nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1-chloro-2-methylpentane [webbook.nist.gov]
- 5. 1-Chloro-2-methylpentane | C6H13Cl | CID 527856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. franklychemistry.co.uk [franklychemistry.co.uk]
- 10. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Preparation of alkyl halides from alcohols (video) [yufenggp.com]
- 13. academic.oup.com [academic.oup.com]
- 14. uoguelph.ca [uoguelph.ca]
- To cite this document: BenchChem. [Technical Guide: 1-Chloro-2-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b081641#cas-number-for-1-chloro-2-methylpentane\]](https://www.benchchem.com/product/b081641#cas-number-for-1-chloro-2-methylpentane)

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)